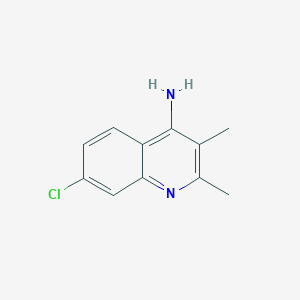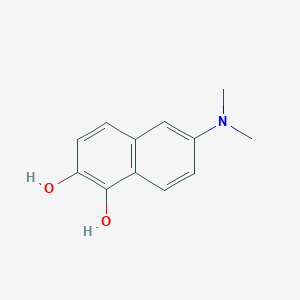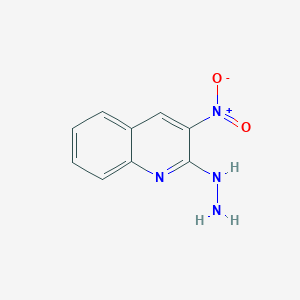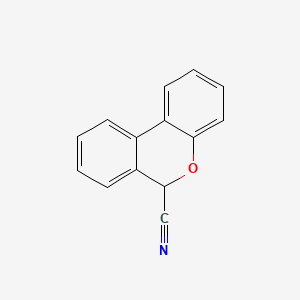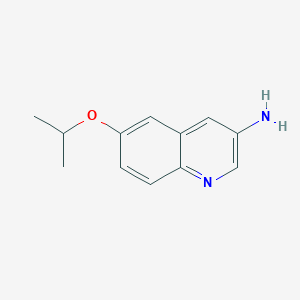
6-Isopropoxyquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of an isopropoxy group at the 6th position and an amino group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxyquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often include the use of a Lewis acid catalyst and heating to promote cyclization and formation of the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Isopropoxyquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of 6-Isopropoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as ATP synthase, which is crucial for energy production in cells. This inhibition can lead to the disruption of cellular processes and has been exploited in the development of antimicrobial and anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminoisoquinoline: Similar in structure but lacks the isopropoxy group.
N-(2-Arylethyl)quinolin-3-amines: These compounds have variations in the substituents on the quinoline ring and exhibit different biological activities
Uniqueness
6-Isopropoxyquinolin-3-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-propan-2-yloxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-3-4-12-9(6-11)5-10(13)7-14-12/h3-8H,13H2,1-2H3 |
InChI-Schlüssel |
LQFFIJXNWMZGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=CC(=CN=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
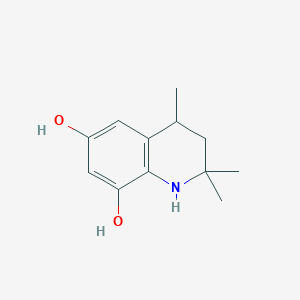

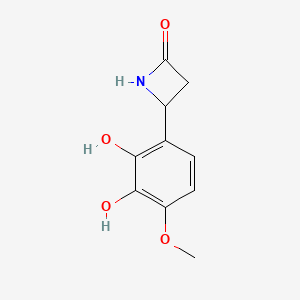

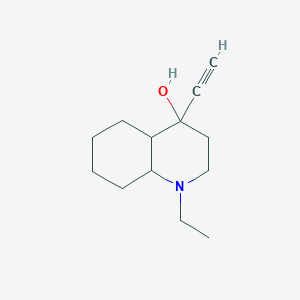

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
